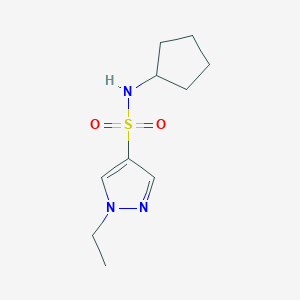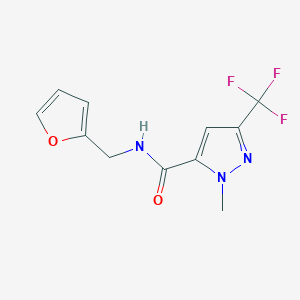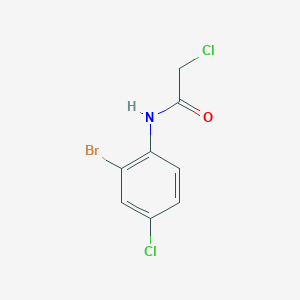
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) and is widely used in scientific research. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.
Wirkmechanismus
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. COX-2 produces prostaglandins that contribute to inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential therapeutic applications in cancer, arthritis, and Alzheimer's disease. Researchers are also exploring the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, there is interest in developing new COX-2 inhibitors that are more effective and have fewer side effects than this compound.
Synthesemethoden
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with ethyl 4-chloro-3-oxobutanoate to form the intermediate cyclopentyl 3-oxobutanoate. The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the reaction with sulfonamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively used in scientific research to study the role of COX-2 in various diseases. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects in animal models of arthritis. This compound has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-13-8-10(7-11-13)16(14,15)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBTNVRNCZXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

amine](/img/structure/B7459448.png)


![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)